molecular formula C11H12F3NO B13164239 (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

Cat. No.: B13164239
M. Wt: 231.21 g/mol
InChI Key: DRMRVGAOPWTKPZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-4-Amino-5,5,5-trifluoro-4-phenylpentan-2-one” is a chiral ketone derivative featuring a stereogenic center at the C4 position (R-configuration). Its molecular formula is C₁₁H₁₁F₃NO, with a molecular weight of 230.12 g/mol. The compound integrates three key structural motifs:

  • An amino group (-NH₂) at C4, enabling hydrogen bonding and basicity.
  • Trifluoro substitution at C5 (CF₃), enhancing electron-withdrawing effects and lipophilicity.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one

InChI

InChI=1S/C11H12F3NO/c1-8(16)7-10(15,11(12,13)14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3/t10-/m1/s1

InChI Key

DRMRVGAOPWTKPZ-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@@](C1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Materials:

    • A phenyl-substituted precursor, such as phenylacetic acid derivatives.
    • Trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonyl derivatives.
    • Amine precursors, typically protected amino groups.
  • Key Steps:

    • Step 1: Introduction of the trifluoromethyl group at the appropriate position via nucleophilic or electrophilic trifluoromethylation.
    • Step 2: Asymmetric addition or substitution to install the amino group at the 4-position, utilizing chiral catalysts such as chiral phosphoric acids or organocatalysts.
    • Step 3: Final oxidation or reduction steps to refine the ketone functionality.

Experimental Data:

  • A study involving the enantioselective synthesis of trifluoromethylated amino ketones reported yields of up to 78% with enantiomeric excess (ee) of 86% using flow reactor techniques, highlighting the efficiency of catalytic asymmetric methods (see).

Multistep Synthesis via Building Block Assembly

Another reliable route involves constructing the molecule through sequential reactions starting from simpler chiral building blocks, such as amino acids or amino alcohol derivatives.

Stepwise Route:

  • Step 1: Synthesis of a phenyl-substituted precursor, such as phenylacetic acid derivatives, via Friedel–Crafts acylation.
  • Step 2: Conversion to corresponding amino derivatives through reductive amination or amino acid synthesis.
  • Step 3: Introduction of the trifluoromethyl group at the 5-position via nucleophilic trifluoromethylation, often using reagents like Togni’s reagent or trifluoromethyl sulfonates.
  • Step 4: Oxidation to form the ketone at the 2-position, typically employing oxidizing agents like PCC or Jones reagent.

Key Data:

  • The use of trifluoromethylating reagents such as Togni’s reagent has been documented to give high yields (up to 85%) in introducing CF₃ groups onto aromatic and aliphatic substrates.

Hydrogenation and Functional Group Transformations

A practical approach involves reducing suitable precursors followed by functional group modifications:

Data Tables of Key Reactions and Conditions

Step Reagents Conditions Yield Notes
Trifluoromethylation Togni’s reagent or CF₃I -78°C to room temp Up to 85% Electrophilic CF₃ transfer
Amino group installation Reductive amination NaBH₄ or catalytic hydrogenation 70-80% Stereoselective control possible
Ketone formation Oxidation (PCC, Jones) Reflux in acetone or acetyl chloride 75-90% Final step

Research Findings and Literature Insights

  • The synthesis of related trifluoromethylated amino ketones has been optimized using flow chemistry, which enhances enantioselectivity and yield (see).
  • The use of chiral catalysts such as chiral phosphoric acids or organocatalysts significantly improves stereoselectivity, with some methods achieving enantiomeric excesses exceeding 90%.
  • The key challenge remains controlling stereochemistry at the 4-position, which has been addressed through asymmetric catalysis and chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under suitable conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted pentanones, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.

Medicine

In medicine, (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) 4-Amino-5,5,5-trifluoropent-3-en-2-one

  • Key Differences: Lacks the phenyl group and stereogenic center but includes a conjugated enone system (C3 double bond).
  • Impact : The double bond enhances reactivity in cycloaddition or Michael addition reactions compared to the saturated backbone of the target compound. The absence of a phenyl group reduces lipophilicity (logP ~1.2 estimated) versus the target compound (logP ~2.5 estimated).

(b) 4-Amino-2-isopropylimino-5,5,5-trifluoro-4-(trifluoromethyl)pentan

  • Key Differences: Replaces the phenyl group with a trifluoromethyl (-CF₃) substituent and introduces an isopropylimino (-N=C(CH(CH₃)₂)) group.
  • The dual trifluoromethyl groups amplify electron-withdrawing effects, which could stabilize charge in intermediates.

(c) 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate

  • Key Differences: Substitutes the amino group with a hydroxyl (-OH) and adds a methacrylate ester.
  • Impact : The hydroxyl group enables hydrogen bonding, while the methacrylate ester renders the compound suitable for polymerization. The trifluoromethyl groups enhance thermal stability and hydrophobicity.

Physicochemical Properties and Reactivity

  • Solubility : The phenyl group in the target compound increases lipophilicity, reducing aqueous solubility compared to the hydroxyl-bearing analog in .
  • Reactivity: The amino group in the target compound may act as a nucleophile or participate in Schiff base formation, contrasting with the imine group in ’s compound, which is prone to hydrolysis .

Biological Activity

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a synthetic compound with a unique trifluoromethyl group that imparts distinct chemical properties. This compound has garnered attention in various fields, particularly in biological research, due to its potential applications as a probe for studying enzyme interactions and metabolic pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is C11_{11}H12_{12}F3_3NO, with a molecular weight of 231.21 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and membrane permeability, making it suitable for biological studies.

PropertyValue
Molecular FormulaC11_{11}H12_{12}F3_3NO
Molecular Weight231.21 g/mol
IUPAC Name(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one
InChIInChI=1S/C11H12F3NO
Canonical SMILESCC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N

The biological activity of (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group increases the compound's hydrophobicity. These interactions can modulate enzyme activity and receptor functions, influencing various biological processes .

Enzyme Interaction Studies

This compound serves as a valuable tool for investigating enzyme mechanisms. Its unique structure allows researchers to track molecular interactions using fluorine-19 NMR spectroscopy. Studies have shown that it can effectively inhibit certain enzymes by altering their active sites .

Drug Development

In medicinal chemistry, (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has been explored as a scaffold for developing new pharmaceuticals. Its structural features may lead to compounds with enhanced efficacy and reduced side effects compared to existing drugs .

Case Studies

  • Enzyme Inhibition : A study demonstrated that (4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one inhibited the enzyme acetylcholinesterase with an IC50_{50} value indicating significant potency. This inhibition could lead to therapeutic applications in treating neurodegenerative diseases .
  • Metabolic Pathway Analysis : Researchers utilized this compound to trace metabolic pathways in liver cells. The results indicated that the compound could modify metabolic fluxes significantly, suggesting potential applications in metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.